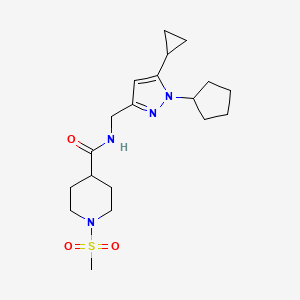

N-((1-环戊基-5-环丙基-1H-吡唑-3-基)甲基)-1-(甲磺酰基)哌啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis and Characterization

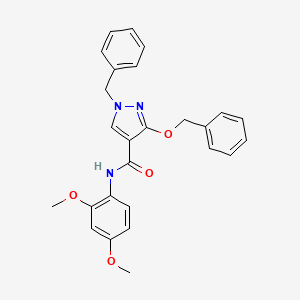

The compound "N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide" is a complex molecule that may be synthesized through a multi-step process involving the formation of pyrazole derivatives and subsequent functionalization. While the exact synthesis of this compound is not detailed in the provided papers, similar compounds have been synthesized through the conversion of piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and reaction with various N-mono-substituted hydrazines . This suggests a possible pathway for the synthesis of the compound , which may involve the initial formation of a pyrazole core followed by N-alkylation and sulfonamide formation.

Molecular Structure Analysis

The molecular structure of the compound includes several key features: a pyrazole ring, a piperidine ring, and a sulfonamide group. The pyrazole ring is a five-membered heterocycle containing nitrogen atoms, which is known for its involvement in the formation of various pharmacologically active compounds . The piperidine ring is a six-membered nitrogen-containing heterocycle, which is often used in medicinal chemistry due to its ability to modulate biological activity . The sulfonamide group is a common moiety in drug design, known for its ability to mimic the amide bond and interact with biological targets .

Chemical Reactions Analysis

The compound's reactivity can be inferred from the behavior of similar structures. For instance, pyrazole carboxamides have been shown to undergo electrophilic cyclization reactions under various conditions, leading to the formation of oxazolyl derivatives . Additionally, the presence of a sulfonamide group can lead to interactions with various electrophiles or nucleophiles, potentially leading to further derivatization or transformation of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely include moderate solubility in polar organic solvents, given the presence of both polar (sulfonamide) and nonpolar (cycloalkyl groups) regions within the molecule. The compound's stability could be influenced by the presence of the pyrazole and piperidine rings, which are known to impart robustness to chemical structures . The melting point, boiling point, and specific optical rotation would be determined by the precise arrangement of the functional groups and the overall molecular conformation.

Relevant Case Studies

While no direct case studies on the compound "N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide" are provided, related compounds have been evaluated for their biological activities. For example, N-alkylated arylsulfonamides of piperidines have been studied for their selectivity towards the 5-HT7 receptor, with potential implications for the treatment of CNS disorders . Additionally, piperidine carboxamide derivatives have been synthesized and assessed for their anti-angiogenic and DNA cleavage activities, suggesting potential anticancer properties .

科学研究应用

大麻素受体拮抗剂的构效关系

一个重要的研究领域涉及检查吡唑衍生物的构效关系 (SAR),包括类似于 N-((1-环戊基-5-环丙基-1H-吡唑-3-基)甲基)-1-(甲磺酰基)哌啶-4-甲酰胺的化合物,作为大麻素受体拮抗剂。这些研究旨在确定对强效和选择性脑大麻素 CB1 受体拮抗活性具有特定结构要求。研究表明,某些苯环取代、甲酰胺基和二氯苯基取代基有助于该化合物作为 CB1 拮抗剂的效力和选择性。这种见解对于开发针对大麻素受体的药理探针和治疗剂至关重要,可能有助于拮抗大麻素和拟大麻剂的副作用 (Lan 等,1999)。

与 CB1 大麻素受体的分子相互作用

已经对类似拮抗剂与 CB1 大麻素受体的分子相互作用进行了进一步的研究,提供了对拮抗剂结合机制的宝贵见解。通过构象分析和比较分子场分析 (CoMFA),研究人员开发了三维定量构效关系 (QSAR) 模型。这些模型表明,特定的芳香环部分主导与受体的空间结合相互作用,为设计更有效的 CB1 受体拮抗剂提供了基础 (Shim 等,2002)。

选择性中枢神经系统疾病配体的开发

(芳氧基)乙基哌啶的 N-烷基化芳基磺酰胺衍生物的设计和评估导致了对 5-HT7 受体的强效和选择性配体的识别。这些化合物具有抗抑郁和促认知特性,证明了该化合物在治疗中枢神经系统 (CNS) 疾病方面的潜力。此类研究强调了 N-((1-环戊基-5-环丙基-1H-吡唑-3-基)甲基)-1-(甲磺酰基)哌啶-4-甲酰胺衍生物在开发用于复杂疾病治疗的多功能药物方面的治疗前景 (Canale 等,2016)。

对配体结合和功能的见解

对吡唑类 CB1 和 CB2 配体的环烷基类似物的合成、生物学评估和结构研究提供了对吡唑取代对配体构象、受体亲和力和 CB1 和 CB2 配体结合口袋的结构要求的影响的见解。这些发现有助于更深入地了解对 N-((1-环戊基-5-环丙基-1H-吡唑-3-基)甲基)-1-(甲磺酰基)哌啶-4-甲酰胺等化合物的修饰如何影响大麻素受体的相互作用和功能 (Krishnamurthy 等,2004)。

属性

IUPAC Name |

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-1-methylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O3S/c1-27(25,26)22-10-8-15(9-11-22)19(24)20-13-16-12-18(14-6-7-14)23(21-16)17-4-2-3-5-17/h12,14-15,17H,2-11,13H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEIKRKFOVENQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=NN(C(=C2)C3CC3)C4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2514295.png)

![2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2514302.png)

![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3-methoxy-N-(4-phenoxyphenyl)benzamide](/img/structure/B2514304.png)

![1-isopropyl-3,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2514306.png)

![N-[(2-chlorophenyl)(cyano)methyl]-2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2514311.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2514316.png)

![3-allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2514318.png)